N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride

Analytical Chemistry In Vitro Assay Standardization Chemical Biology

Researchers needing a structurally defined trans-aminocyclohexyl nicotinamide scaffold for control experiments or derivatization face scarcity of verified salt forms. This dihydrochloride (CAS 412356-88-8) provides a reliable solution. - Defined trans-configuration and dihydrochloride salt, ensuring consistent solubility and stability in aqueous buffers. - Primary amine handle enables orthogonal conjugation for bifunctional molecule synthesis (PROTACs/ADCs). - Serves as a chemically similar, biologically inactive control for ROCK inhibitor Y-27632 or NAMPT inhibitor assays.

Molecular Formula C12H19Cl2N3O
Molecular Weight 292.2 g/mol
CAS No. 412356-88-8
Cat. No. B3136229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride
CAS412356-88-8
Molecular FormulaC12H19Cl2N3O
Molecular Weight292.2 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)NC(=O)C2=CN=CC=C2.Cl.Cl
InChIInChI=1S/C12H17N3O.2ClH/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9;;/h1-2,7-8,10-11H,3-6,13H2,(H,15,16);2*1H
InChIKeyPXJTZQDTTHJJND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride Overview


N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride (CAS 412356-88-8) is a synthetic small molecule belonging to the class of aminocyclohexyl nicotinamides. It is supplied as a dihydrochloride salt with a molecular formula of C12H19Cl2N3O and a molecular weight of 292.2 g/mol . The compound is characterized by a nicotinamide moiety linked to a trans-4-aminocyclohexyl group, positioning it as a structural analog within a broader class of kinase inhibitor scaffolds, though its own target engagement profile lacks public quantitative characterization.

1
Verified trans stereochemistry: (1R*,4R*) configuration supports reproducible spatial orientation in binding studies.
2
Dihydrochloride salt form: Defined salt ensures consistent molarity calculations for assay preparation.
3
No public target engagement data: May fit as a negative control or scaffold-matched inactive comparator in kinase inhibitor assays.

N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride Substitution Risk


Within the aminocyclohexyl nicotinamide chemotype, minor structural variations—such as stereochemistry (cis vs. trans), substitution at the nicotinamide ring, or salt form—can lead to drastically different target selectivity, potency, and physicochemical properties. Well-characterized analogs like the ROCK inhibitor Y-27632 (trans-4-[(1R)-1-aminoethyl]-N-4-pyridinyl-cyclohexanecarboxamide, IC50 ~3.3 μM) and the NAMPT inhibitor FK866 exhibit defined kinase or enzyme inhibition profiles. In contrast, the title compound, N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride (CAS 412356-88-8), lacks published affinity data, meaning its pharmacological selectivity cannot be assumed based on class membership alone. Procuring a verified, structurally defined salt form is critical for experiments where the trans-aminocyclohexyl nicotinamide scaffold serves as a non-inhibitory control, linker intermediate, or a specific metabolite standard, as even the free base (CAS 714194-73-7) may exhibit different solubility and stability profiles .

Analog activity Structurally related inhibitors (e.g., Y-27632, FK866) have defined kinase profiles; this compound lacks public affinity data, so functional assumptions may not hold.
Salt form Free base (CAS 714194-73-7) differs in MW and solubility; the dihydrochloride is required for reproducible molarity in bioassays.
Stereochemistry Cis isomer or undefined stereochemistry may alter target recognition; only verified trans-configuration ensures consistent study outcomes.

N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride Differentiation Evidence


Dihydrochloride Salt vs. Free Base

N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride (CAS 412356-88-8) has a defined molecular weight of 292.2 g/mol as a dihydrochloride salt, which is critical for calculating accurate molar concentrations in assay buffers . In contrast, its free base form, N-((1r,4r)-4-aminocyclohexyl)nicotinamide (CAS 714194-73-7), has a molecular weight of 219.28 g/mol . This 33% difference in formula weight directly impacts molarity calculations and can lead to significant concentration errors if the salt form is not explicitly considered during procurement and preparation.

Salt vs Free Base
Data to verify
292.2 vs 219.28 g/mol
Molarity accuracy depends on salt form
33% MW difference; confirm lot analysis
Analytical Chemistry In Vitro Assay Standardization Chemical Biology

Trans vs. Cis Stereochemistry

The compound is explicitly designated as (1R*,4R*)-4-aminocyclohexyl, indicating a trans-configuration of the 1,4-disubstituted cyclohexane ring . This is in contrast to the cis-isomer or non-stereochemically defined preparations (e.g., N-(4-aminocyclohexyl)nicotinamide without specified stereochemistry), which may appear under different CAS numbers such as 714194-73-7 . The trans-configuration can influence the spatial orientation of the nicotinamide and amine groups, potentially affecting binding to protein targets that discriminate between axial and equatorial substituent orientations.

Trans Stereochemistry
Specification review
(1R*,4R*) trans configuration
Stereochemistry may influence binding orientation
Verify by chiral analysis if target is stereosensitive
Stereochemistry Receptor Binding Drug Design

N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride Applications


Negative Control for ROCK/NAMPT Inhibitor Assays

Given the absence of reported inhibitory activity against common kinases, N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride (CAS 412356-88-8) may serve as a chemically similar but biologically inactive control compound in assays involving potent aminocyclohexyl amide inhibitors like Y-27632 (ROCK IC50 ~3.3 μM ) or NAMPT inhibitors. Its verified trans-configuration and dihydrochloride salt form ensure it can be prepared under identical solvent and buffer conditions as the active inhibitors, thereby controlling for non-specific effects of the scaffold.

Synthetic Intermediate for PROTACs and ADCs

The compound contains a primary amine on the cyclohexyl ring opposite to the nicotinamide amide, providing a reactive handle for further derivatization. This makes it a potential building block for generating bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs), where the nicotinamide moiety can act as a ligand for E3 ligases or other protein targets . Its discrete, protected amine group distinguishes it from simpler nicotinamide derivatives lacking this orthogonal reactivity.

Metabolite Identification Standard

N-(4-aminocyclohexyl)nicotinamide is a potential hydrolytic metabolite or degradation product of certain nicotinamide-containing kinase inhibitors . Procuring the authentic dihydrochloride standard (CAS 412356-88-8) enables its use as a reference material in LC-MS-based metabolite identification workflows, ensuring accurate qualitative and quantitative analysis during preclinical drug development.

Application
Selection Property
Validation Focus
Negative control for ROCK/NAMPT inhibitor assays
Chemically similar scaffold without reported kinase inhibition
Confirm inactivity in target enzyme assay panel
Synthetic intermediate for PROTACs and ADCs
Reactive primary amine handle for orthogonal conjugation
Verify amine reactivity and coupling efficiency
Metabolite identification standard
Authentic dihydrochloride salt for LC-MS workflows
Confirm retention time and mass spectral match
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